molecular formula C11H15NO B2981782 cis-3-(4-Methoxyphenyl)cyclobutanamine CAS No. 2007920-49-0

cis-3-(4-Methoxyphenyl)cyclobutanamine

Cat. No. B2981782
CAS RN: 2007920-49-0
M. Wt: 177.247
InChI Key: YMOHUPTWZGRJBX-AOOOYVTPSA-N
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Description

Cis-3-(4-Methoxyphenyl)cyclobutanamine, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and has been shown to have potential therapeutic applications in cancer treatment.

Scientific Research Applications

Stereochemistry in Photocycloaddition

Stereochemical studies of photocycloaddition reactions involving compounds related to cis-3-(4-Methoxyphenyl)cyclobutanamine have shown stereospecificity favoring certain cycloadducts. These studies help in understanding the mechanistic pathways and steric effects in cycloaddition reactions, which are fundamental in synthetic organic chemistry and material science. The observed stereoselectivity and the effect of deuterium substitution in these reactions provide insights into the kinetics and mechanism of photocycloaddition processes, making these compounds valuable in studying photochemical transformations (Vassilikogiannakis et al., 2000).

Isomerization and Dimerization

The exposure of related methoxyphenyl compounds to specific conditions results in isomerization and dimerization reactions, yielding various structural analogues. Such reactions are crucial for creating new chemical entities with potential applications in material science, pharmaceuticals, and organic synthesis. The transformation of trans-anethole under specific conditions exemplifies the reactivity of methoxyphenyl compounds, contributing to the development of novel synthetic pathways and compounds (H. T. Castro et al., 2010).

Anticancer Potential

Platinum and palladium complexes featuring ligands derived from methoxyphenyl compounds have been evaluated for their anticancer properties. These studies are pivotal in the search for new therapeutic agents, demonstrating the potential of cis-3-(4-Methoxyphenyl)cyclobutanamine related compounds in developing novel anticancer drugs. The mechanism of action, including alkylating activity and apoptosis induction, alongside their cytotoxic effects on leukemia cell lines, highlight the importance of these compounds in medicinal chemistry (E. Budzisz et al., 2004).

Synthesis and Stereochemistry

Research on the synthesis, resolution, and determination of the absolute stereochemistry of cyclobutane derivatives illustrates the significance of cis-3-(4-Methoxyphenyl)cyclobutanamine in stereochemical studies. These findings are crucial for the development of enantioselective synthetic strategies and for understanding the stereochemical requirements in biological activities, thereby aiding in the design of stereospecific drugs and chemicals (Baldwin & Burrell, 2000).

properties

IUPAC Name

3-(4-methoxyphenyl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9-10H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOHUPTWZGRJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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